6-Bromo-3-chloro-2-fluoro-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H6BrClFNO This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the bromination and chlorination steps might involve the use of bromine and chlorine gas, respectively, under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-3-chloro-2-fluoro-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms and a methoxy group allows it to engage in various types of chemical bonding and interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the bromine and fluorine atoms.
2-Bromo-4-methoxyaniline: Similar structure but lacks the chlorine and fluorine atoms.
3,5-Dichloro-4-methoxyaniline: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
6-Bromo-3-chloro-2-fluoro-4-methoxyaniline is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H6BrClFNO |
---|---|
Molecular Weight |
254.48 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H6BrClFNO/c1-12-4-2-3(8)7(11)6(10)5(4)9/h2H,11H2,1H3 |
InChI Key |
DUAVTTYUVTWQPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.